molecular formula C10H11ClO B1347396 4-(3-Chlorophenyl)butan-2-one CAS No. 3506-73-8

4-(3-Chlorophenyl)butan-2-one

Cat. No. B1347396
CAS RN: 3506-73-8
M. Wt: 182.64 g/mol
InChI Key: OKHTXMYUDWHGOC-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)butan-2-one is a chemical compound with the molecular formula C10H11ClO. It has a molecular weight of 182.65 . The compound is also known by its IUPAC name, 4-(3-chlorophenyl)-2-butanone .


Synthesis Analysis

4-(3-Chlorophenyl)butan-2-one can be synthesized through various methods, including the Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and propionic acid. This method involves using a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction.


Molecular Structure Analysis

The molecular structure of 4-(3-Chlorophenyl)butan-2-one can be represented by the InChI code 1S/C10H11ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 . This indicates that the molecule consists of a butan-2-one group attached to a 3-chlorophenyl group.

Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols, including compounds similar to 4-(3-Chlorophenyl)butan-2-one, have been extensively reviewed for their environmental persistence and toxicological effects. Chlorophenols are known for their moderate toxicity to mammalian and aquatic life, with potential considerable toxicity to fish upon long-term exposure. These compounds, depending on environmental conditions, exhibit varying degrees of persistence and bioaccumulation, with generally low rates except under specific conditions favoring moderate to high persistence. Notably, their strong organoleptic effect is a critical aspect of their environmental impact (Krijgsheld & Gen, 1986).

Sorption and Soil Interaction

The interaction of chlorophenols and related herbicides with soil, organic matter, and minerals has been the subject of extensive study. These interactions are crucial for understanding the environmental fate of compounds like 4-(3-Chlorophenyl)butan-2-one. A comprehensive review of 2,4-D and other phenoxy herbicides' sorption experiments highlighted the significant role of soil organic matter and iron oxides as sorbents, providing insights into the potential environmental behavior of 4-(3-Chlorophenyl)butan-2-one and related compounds (Werner, Garratt, & Pigott, 2012).

Biodegradation and Remediation

Research into the biodegradation of chlorophenols and their derivatives, including potential pathways for compounds like 4-(3-Chlorophenyl)butan-2-one, has revealed the effectiveness of microbial processes in mitigating environmental pollution. These processes are beneficial for preventing the accumulation of toxic pollutants in the environment and protecting public health. Studies on the microbial degradation of 2,4-D and its derivatives provide a framework for understanding how similar compounds might be broken down in natural and engineered environments (Magnoli et al., 2020).

Applications in Organic Synthesis

The versatility of chlorophenyl compounds in organic synthesis has been demonstrated through their use in catalyzing a variety of chemical reactions. For example, metal cation-exchanged clays have been employed as catalysts for the Friedel-Crafts alkylation of phenol with hydroxybutanones to produce compounds like 4-(4-hydroxyphenyl)butan-2-one, showcasing the potential utility of 4-(3-Chlorophenyl)butan-2-one in similar synthetic applications (Tateiwa & Uemura, 1997).

properties

IUPAC Name

4-(3-chlorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHTXMYUDWHGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293716
Record name 4-(3-chlorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)butan-2-one

CAS RN

3506-73-8
Record name 4-(3-Chlorophenyl)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3506-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 91714
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC91714
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91714
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-chlorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(3-Chlorophenyl)-1-buten-3-one (20.0 g, 111 mmol) was subjected to hydrogen catalytic reduction in ethanol (200 ml) at room temperature by using platinum oxide (PtO2; 0.30 g) as a catalyst. The catalyst was filtered off and the resulting filtrate was concentrated under reduced pressure. The resulting residue was purified by a silica gel column chromatography to obtain 11.1 g of 1-(3-chlorophenyl)butan-3-one.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L González, J Escorihuela, B Altava… - European Journal of …, 2014 - Wiley Online Library
Chiral ionic liquids derived from natural amino acids are shown to be green and efficient media for direct asymmetric aldol reactions at room temperature catalyzed by (S)‐proline. The …
Y Zhou, Z Shan - Tetrahedron: Asymmetry, 2006 - Elsevier
Chiral Brønsted acids (R)- and (S)-BINOL were employed as additives in the classic l-proline catalyzed direct aldol reaction. Eighteen substrates were tested with 0.5mol% (R)-BINOL …
Number of citations: 76 www.sciencedirect.com
R Zhao, X Huang, M Wang, S Hu, Y Gao… - The Journal of …, 2020 - ACS Publications
The first facile and efficient acid-catalyzed direct coupling of a wide range of unprotected 2,3-allenols with arylphosphine oxides was developed, offering a general, one-step approach …
Number of citations: 11 pubs.acs.org
YV Ostapiuk, VS Matiichuk, NI Pidlypnyi… - Russian Journal of …, 2012 - Springer
A simple and convenient procedure was proposed for the synthesis of 4-aryl-3-bromobutan-2-ones from methyl vinyl ketone and arenediazonium bromides under Meerwein reaction …
Number of citations: 7 link.springer.com
N Dwivedi, SS Bisht, RP Tripathi - Carbohydrate research, 2006 - Elsevier
Direct asymmetric aldol reaction of acetone with aromatic aldehydes was achieved in good yields and high enantioselectivity using 5-amino-5-deoxy-β-l-ido-(α-d-gluco)-…
Number of citations: 25 www.sciencedirect.com

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